![molecular formula C13H18F3NO B113186 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol CAS No. 887360-24-9](/img/structure/B113186.png)

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Descripción general

Descripción

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as those containing trifluoromethyl groups, are often used in the pharmaceutical and agrochemical industries2.

Synthesis Analysis

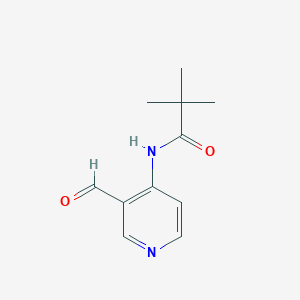

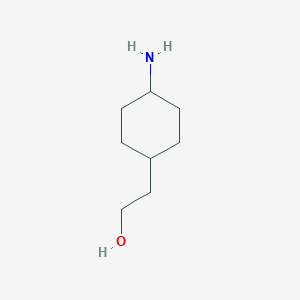

Unfortunately, I couldn’t find specific information on the synthesis of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol. However, similar compounds have been synthesized through various methods. For instance, a compound with a trifluoromethyl group was synthesized through a reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one3.Molecular Structure Analysis

The molecular structure of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is not readily available. However, compounds with similar structures have been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction4.Chemical Reactions Analysis

Specific chemical reactions involving 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are not documented. However, compounds with similar structures have been involved in various chemical reactions. For example, a study reported the derivatization of amino-functionalized model surfaces with 3,5-bis(trifluoromethyl)phenyl isothiocyanate5.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are not readily available. However, the biological activities of compounds with trifluoromethyl groups are thought to be due to the unique physicochemical properties of the fluorine atom2.Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol and its derivatives are utilized in chemical synthesis and modifications, offering a versatile foundation for constructing complex molecules. These compounds serve as key intermediates in the synthesis of various peptides, nucleotide-peptide conjugates, and other biologically active structures. Their utility extends to the creation of modified peptides, highlighting their importance in the development of novel therapeutic agents and materials (Markowska et al., 2021; Weber et al., 1999).

Radiosynthesis and Imaging

In the field of medical imaging, derivatives of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are employed in the radiosynthesis of novel substrates for imaging applications. For example, compounds like 6-([18F]fluoroacetamido)-1-hexanoic-anilide are synthesized for PET imaging of histone deacetylase, demonstrating the compound's utility in advancing diagnostic imaging techniques (Mukhopadhyay et al., 2006).

Material Science and Engineering

In material science, 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol derivatives contribute to the development of new materials. Their incorporation into polymers and other materials enhances properties such as solubility, thermal stability, and electronic characteristics, making them valuable in the creation of advanced materials for various applications (Myung et al., 2004).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, these compounds are instrumental in the design and synthesis of new pharmaceuticals and biologically active molecules. Their role in the construction of complex molecular architectures enables the exploration of novel therapeutic avenues and the development of drugs with improved efficacy and selectivity (Colotta et al., 2000).

Environmental and Green Chemistry

The applications of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol also extend to environmental and green chemistry, where they are used in the development of sustainable chemical processes. Their role in catalysis and as building blocks for environmentally friendly reactions underscores their significance in the pursuit of sustainable and eco-friendly chemical synthesis (Poomathi et al., 2015).

Safety And Hazards

The safety and hazards associated with 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are not documented. However, it’s important to handle all chemical compounds with care and follow appropriate safety protocols.

Direcciones Futuras

The future directions for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are not specified. However, compounds with trifluoromethyl groups are expected to find many novel applications in the future, particularly in the pharmaceutical and agrochemical industries2.

Propiedades

IUPAC Name |

6-amino-1-[3-(trifluoromethyl)phenyl]hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO/c14-13(15,16)11-6-4-5-10(9-11)12(18)7-2-1-3-8-17/h4-6,9,12,18H,1-3,7-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPAKWYRDDFXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219852 | |

| Record name | α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol | |

CAS RN |

887360-24-9 | |

| Record name | α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)

![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)

![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)